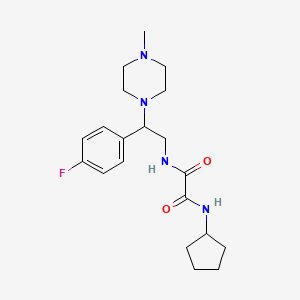![molecular formula C12H16ClNO4S B2927580 tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate CAS No. 1508885-92-4](/img/structure/B2927580.png)
tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate: is an organic compound with the molecular formula C12H16ClNO4S. It is a solid powder that is typically used as a reagent in organic synthesis and has applications in various fields including chemistry and biomedicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate generally involves the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)-3-methylphenyl isocyanate. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors where temperature, pressure, and reaction time are carefully monitored .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: The major products are typically derivatives where the chlorosulfonyl group is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Utilized in the synthesis of biologically active molecules.
- Acts as a precursor in the development of pharmaceuticals.
Industry:
- Applied in the production of specialty chemicals.
- Used in the manufacture of advanced materials and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate involves its ability to act as a reactive intermediate in organic synthesis. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, facilitating the formation of new chemical entities. This reactivity is harnessed in the synthesis of complex molecules, where the compound acts as a building block .
Comparación Con Compuestos Similares
- tert-Butyl N-[4-(chlorosulfonyl)phenyl]carbamate
- tert-Butyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate
Uniqueness: tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate is unique due to the presence of the methyl group at the 3-position of the phenyl ring. This structural feature can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-(4-chlorosulfonyl-3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8-7-9(5-6-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXNTDXROIYOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2927498.png)
![6-(2-hydroxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2927499.png)
![N-(2-methoxy-5-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2927500.png)

![3-benzyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2927503.png)
![2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole](/img/structure/B2927504.png)


![7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927509.png)




![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)
